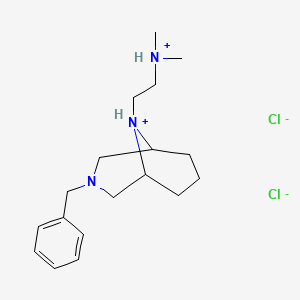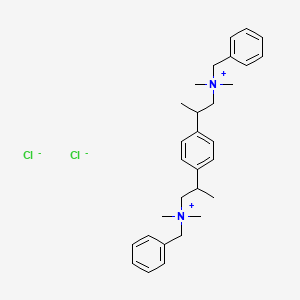
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride is a chemical compound with the molecular formula C30H42Cl2N2 It is known for its unique structure, which includes a p-phenylene group linked to two benzyldimethylammonium groups via 1-methylethylene bridges
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride typically involves the reaction of p-phenylenediamine with benzyldimethylamine in the presence of a suitable alkylating agent, such as 1-chloro-2-methylpropane. The reaction is carried out under controlled conditions, often in an organic solvent like dichloromethane, at a temperature range of 25-30°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions and minimizing impurities. The final product is typically subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water, sodium cyanide in ethanol, sodium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the chloride ions.
科学研究应用
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. For example, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death.
相似化合物的比较
Similar Compounds
Benzyltrimethylammonium chloride: Similar structure but with trimethylammonium groups instead of benzyldimethylammonium groups.
Tetramethylammonium chloride: Contains four methyl groups attached to the nitrogen atom.
Phenyltrimethylammonium chloride: Features a phenyl group attached to the nitrogen atom along with three methyl groups.
Uniqueness
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
属性
CAS 编号 |
10072-44-3 |
|---|---|
分子式 |
C30H42Cl2N2 |
分子量 |
501.6 g/mol |
IUPAC 名称 |
benzyl-[2-[4-[1-[benzyl(dimethyl)azaniumyl]propan-2-yl]phenyl]propyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C30H42N2.2ClH/c1-25(21-31(3,4)23-27-13-9-7-10-14-27)29-17-19-30(20-18-29)26(2)22-32(5,6)24-28-15-11-8-12-16-28;;/h7-20,25-26H,21-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
TZCKQUHRDZKTCH-UHFFFAOYSA-L |
规范 SMILES |
CC(C[N+](C)(C)CC1=CC=CC=C1)C2=CC=C(C=C2)C(C)C[N+](C)(C)CC3=CC=CC=C3.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)
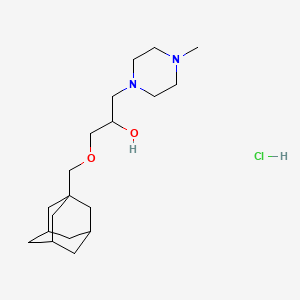


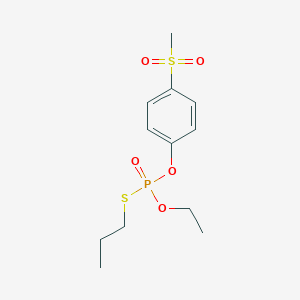
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
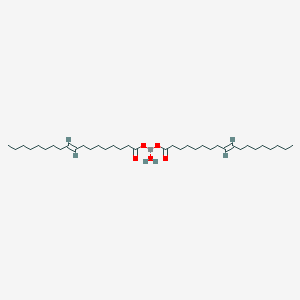
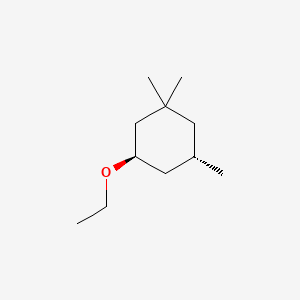
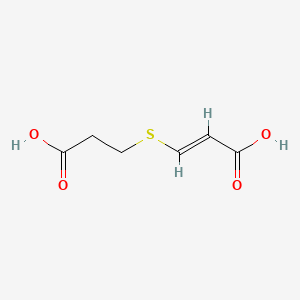
![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
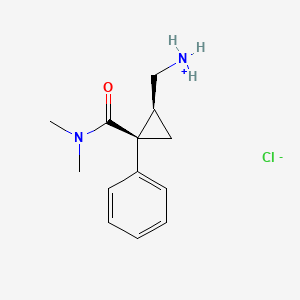
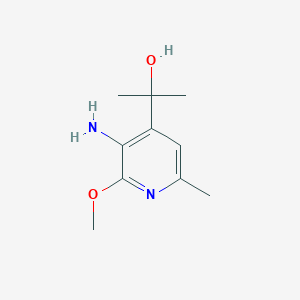
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
